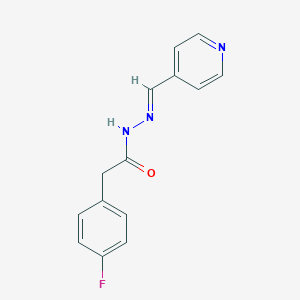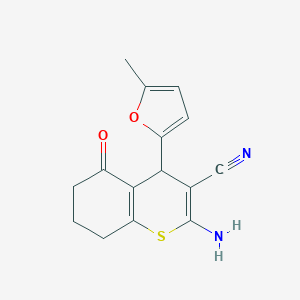
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a furan ring, a thiochromene core, and an amino group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the one-pot three-component coupling reaction of an aldehyde, malononitrile, and a thiol in the presence of a catalyst. For instance, magnetic Fe3O4 nanoparticles have been used as an efficient and reusable catalyst for this reaction in aqueous media . The reaction conditions are generally mild, often carried out at room temperature, and the catalyst can be easily separated and reused without significant loss of activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of reusable catalysts, such as Fe3O4 nanoparticles, and environmentally benign solvents like water, align with industrial goals of reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and thiochromene core can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiochromene core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tumor agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand in the development of new catalytic systems for organic synthesis.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation pathways, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromene ring.
Furan derivatives: Compounds like 5-methyl-2-furyl derivatives have similar furan rings but lack the thiochromene core.
Uniqueness
The uniqueness of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE lies in its combination of a furan ring, a thiochromene core, and an amino group. This unique structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydrothiochromene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-6-11(19-8)13-9(7-16)15(17)20-12-4-2-3-10(18)14(12)13/h5-6,13H,2-4,17H2,1H3 |
InChI Key |
ZOLJSKITHSLMLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C(=C(SC3=C2C(=O)CCC3)N)C#N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(SC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B336096.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B336097.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-{4-nitrophenyl}-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B336099.png)
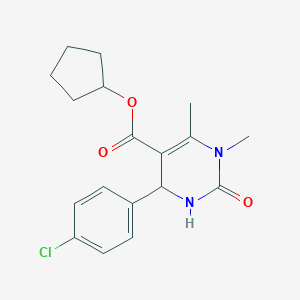
![2-(benzotriazol-1-yl)-N'-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B336101.png)
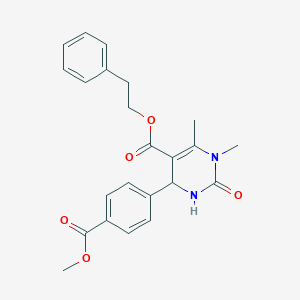
![12-[4-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B336103.png)
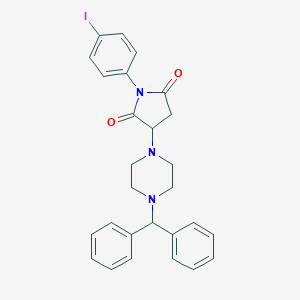
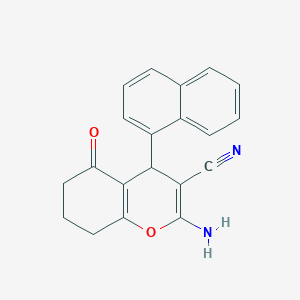
![4-(3-phenoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B336111.png)
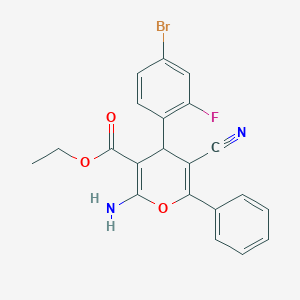
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
